molecular formula C20H25NO5S2 B7833088 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833088
M. Wt: 423.6 g/mol
InChI Key: VOLNNEPYDBHYTR-PMACEKPBSA-N
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Description

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the sulfonyl group: This step often involves the reaction of the tetrahydrothiophene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the amine:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups and stereochemistry make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and amine groups could play key roles in these interactions, potentially forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methylbenzyl)amine
  • {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-chlorobenzyl)amine

Uniqueness

The unique combination of the ethoxyphenyl and sulfonyl groups, along with the specific stereochemistry, distinguishes (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE from similar compounds. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S2/c1-3-26-17-8-10-18(11-9-17)28(24,25)20-14-27(22,23)13-19(20)21-12-16-6-4-15(2)5-7-16/h4-11,19-21H,3,12-14H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLNNEPYDBHYTR-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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